molecular formula C7H4IN3O2 B1507037 3-Iodo-5-nitro-imidazo[1,2-A]pyridine CAS No. 885276-56-2

3-Iodo-5-nitro-imidazo[1,2-A]pyridine

Cat. No.: B1507037
CAS No.: 885276-56-2
M. Wt: 289.03 g/mol
InChI Key: GMKVLVQEHWMTAY-UHFFFAOYSA-N
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Description

3-Iodo-5-nitro-imidazo[1,2-A]pyridine is a heterocyclic aromatic organic compound characterized by the presence of an imidazo[1,2-A]pyridine core structure, an iodine atom at the 3-position, and a nitro group at the 5-position. This compound belongs to the class of imidazo[1,2-A]pyridines, which are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by subsequent reduction and derivatization.

  • Metal-Catalyzed Coupling Reactions: Modern synthetic methods often employ metal-catalyzed coupling reactions, such as those using copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysts. These methods allow for the functionalization of the core scaffold.

  • Industrial Production Methods: Industrial routes typically involve condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones, with subsequent reduction and derivatization steps.

Types of Reactions:

  • Oxidation: The nitro group can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine group, leading to the formation of various amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitric acid derivatives.

  • Reduction: Amines, hydrazine derivatives.

  • Substitution: Iodinated amines, iodinated heterocycles.

Scientific Research Applications

3-Iodo-5-nitro-imidazo[1,2-A]pyridine has found applications in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitubercular properties.

  • Medicine: It has been investigated for its potential use in drug design and development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Iodo-5-nitro-imidazo[1,2-A]pyridine exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, interacting with nucleophilic sites on biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

3-Iodo-5-nitro-imidazo[1,2-A]pyridine is unique due to its specific substitution pattern on the imidazo[1,2-A]pyridine core. Similar compounds include:

  • Imidazo[1,2-A]pyridine: The parent compound without substitutions.

  • 3-Iodo-imidazo[1,2-A]pyridine: Lacking the nitro group.

  • 5-Nitro-imidazo[1,2-A]pyridine: Lacking the iodine atom.

These compounds differ in their biological and chemical properties due to the presence or absence of the iodine and nitro groups, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-iodo-5-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-5-4-9-6-2-1-3-7(10(5)6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKVLVQEHWMTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40722991
Record name 3-Iodo-5-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-56-2
Record name 3-Iodo-5-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-5-nitro-imidazo[1,2-A]pyridine
Reactant of Route 2
3-Iodo-5-nitro-imidazo[1,2-A]pyridine
Reactant of Route 3
3-Iodo-5-nitro-imidazo[1,2-A]pyridine
Reactant of Route 4
3-Iodo-5-nitro-imidazo[1,2-A]pyridine
Reactant of Route 5
3-Iodo-5-nitro-imidazo[1,2-A]pyridine
Reactant of Route 6
3-Iodo-5-nitro-imidazo[1,2-A]pyridine

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